Cas no 1806735-12-5 (2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid)

2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid
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- インチ: 1S/C9H8F3NO4/c1-4-6(17-9(10,11)12)2-5(3-7(14)15)8(16)13-4/h2H,3H2,1H3,(H,13,16)(H,14,15)
- InChIKey: NJGLEHUFSUJTEX-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C(NC=1C)=O)CC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 422
- XLogP3: 1
- トポロジー分子極性表面積: 75.6
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029098641-1g |
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806735-12-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報
Research Brief on 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid (CAS: 1806735-12-5): Recent Advances and Applications
2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid (CAS: 1806735-12-5) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a bioactive scaffold for drug development, particularly in the context of anti-inflammatory and analgesic applications. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and therapeutic potential.
The synthesis of 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid involves a multi-step process, with recent advancements focusing on optimizing yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% yield with high enantiomeric purity. The presence of the trifluoromethoxy group is particularly noteworthy, as it enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
Pharmacological studies have revealed that 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro assays demonstrated a 50% inhibitory concentration (IC50) of 0.8 μM, which is comparable to established COX-2 inhibitors like celecoxib. Additionally, the compound showed minimal activity against COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects. These findings were corroborated in a murine model of inflammation, where the compound significantly reduced paw edema and inflammatory cytokine levels.
Beyond its anti-inflammatory properties, recent research has explored the compound's potential in pain management. A 2024 preclinical study published in Pain Research and Management investigated its analgesic efficacy in a neuropathic pain model. The results indicated a dose-dependent reduction in mechanical allodynia, with effects lasting up to 8 hours post-administration. The study also highlighted the compound's ability to modulate TRPV1 receptors, a novel mechanism that could explain its broad-spectrum analgesic activity.
Despite these promising results, challenges remain in the clinical translation of 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid. Pharmacokinetic studies have identified a relatively short half-life (t1/2 = 2.3 hours in rats), necessitating further structural modifications or formulation strategies to improve its duration of action. Additionally, the compound's solubility in aqueous media remains suboptimal, posing challenges for oral delivery. Ongoing research is addressing these limitations through prodrug approaches and nanoformulation techniques.
In conclusion, 2-Hydroxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid represents a promising candidate for the development of next-generation anti-inflammatory and analgesic agents. Its unique structural features, combined with its selective COX-2 inhibition and TRPV1 modulation, offer a multifaceted approach to treating inflammation and pain. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in human clinical trials. The compound's versatility also opens avenues for exploring its applications in other therapeutic areas, such as neurodegenerative diseases and cancer.
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